molecular formula C21H30O2 B13836032 17b-Hydroxy-7,17-dimethylandrosta-4,6-dien-3-one

17b-Hydroxy-7,17-dimethylandrosta-4,6-dien-3-one

Cat. No.: B13836032
M. Wt: 314.5 g/mol
InChI Key: NLLHMJWLOHNVCY-DGGDGUMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17b-Hydroxy-7,17-dimethylandrosta-4,6-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 17th position.

    Methylation: Addition of methyl groups at the 7th and 17th positions.

    Formation of the dienone structure: Introduction of double bonds at the 4th and 6th positions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Chemistry: .

Mechanism of Action

The mechanism of action of 17b-Hydroxy-7,17-dimethylandrosta-4,6-dien-3-one involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This modulation can lead to various physiological effects, including changes in metabolism, growth, and development .

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h11-12,16-18,23H,5-10H2,1-4H3/t16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

NLLHMJWLOHNVCY-DGGDGUMWSA-N

Isomeric SMILES

CC1=CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C

Canonical SMILES

CC1=CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.